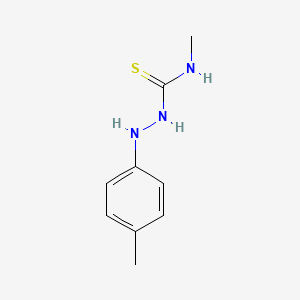

1-Methyl-3-(4-methylanilino)thiourea

Description

1-Methyl-3-(4-methylanilino)thiourea is a thiourea derivative characterized by a thiocarbonyl (C=S) group substituted with a methyl group and a 4-methylanilino (para-toluidine) moiety. Thioureas are organosulfur compounds with the general formula SC(NH₂)₂, where oxygen in urea is replaced by sulfur, significantly altering their chemical and biological properties . For instance, it serves as a precursor for synthesizing bioactive heterocycles like 1,3-thiazoles . Its synthesis typically involves reactions between substituted hydrazines and isothiocyanates, as demonstrated in the preparation of structurally analogous compounds .

Properties

CAS No. |

27587-87-7 |

|---|---|

Molecular Formula |

C9H13N3S |

Molecular Weight |

195.29 g/mol |

IUPAC Name |

1-methyl-3-(4-methylanilino)thiourea |

InChI |

InChI=1S/C9H13N3S/c1-7-3-5-8(6-4-7)11-12-9(13)10-2/h3-6,11H,1-2H3,(H2,10,12,13) |

InChI Key |

UZQGABYVLDPLDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NNC(=S)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylanilino)thiourea can be synthesized through the reaction of 4-methylaniline with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-methylanilino)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Methyl-3-(4-methylanilino)thiourea has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor and in drug development.

Industry: The compound is used in the production of dyes, elastomers, and other materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylanilino)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antioxidant properties are due to its capacity to scavenge free radicals. The compound’s anticancer effects are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-Acyl-3-Substituted Thioureas

Compounds such as 1-(adamantane-1-carbonyl)-3-(nitrophenyl)thiourea (Fig. 1) feature bulky acyl groups (e.g., adamantane) that confer rigidity and influence crystal packing via hydrogen bonding. These derivatives often exhibit enhanced thermal stability and nonlinear optical activity due to their non-centrosymmetric molecular arrangements . In contrast, this compound lacks an acyl group, resulting in greater conformational flexibility and reduced steric hindrance, which may improve solubility in polar solvents .

3,3-Bis(2-hydroxyethyl) Thioureas

Derivatives like 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea possess hydroxyl groups that facilitate extensive hydrogen bonding, leading to distinct molecular packing patterns (Fig. 5–6 in ). These interactions increase melting points and solubility in aqueous media compared to this compound, which relies on weaker van der Waals forces .

Quinoline- and Thiazole-Functionalized Thioureas

1-Methyl-3-(quinolin-8-yl)thiourea and thiazole derivatives (e.g., those synthesized from dialkyl acetylenedicarboxylates) demonstrate enhanced bioactivity, including antimicrobial and anticancer properties, due to aromatic heterocycles that improve π-π stacking and metal coordination . The 4-methylanilino group in the target compound may offer moderate bioactivity but lacks the electron-withdrawing or donating effects seen in nitro- or methoxy-substituted analogues .

Physicochemical Properties

Notes:

- The 4-methylanilino group contributes to moderate lipophilicity, balancing solubility and membrane permeability for drug design .

- Acylated thioureas (e.g., adamantane derivatives) show higher melting points due to rigid structures and strong intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.